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For Researchers, Scientists, and Drug Development Professionals

Introduction
N6-Benzoyladenosine, a derivative of the endogenous nucleoside adenosine, is a molecule of

significant interest in medicinal chemistry and drug development. The addition of a benzoyl

group to the N6 position of the adenine base modifies its chemical properties, influencing its

stability, solubility, and interaction with biological targets. This technical guide provides an in-

depth overview of the chemical structure and spectroscopic data of N6-Benzoyladenosine,

offering a critical resource for researchers engaged in its study and application.

Chemical Structure and Properties
N6-Benzoyladenosine is characterized by a benzoyl group attached to the exocyclic amino

group of the adenine nucleobase, which is in turn linked to a ribose sugar moiety. This

modification is crucial for its use as a protected nucleoside in the synthesis of oligonucleotides

and as a modulator of adenosine receptors.
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Property Value Reference

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-

dihydroxy-5-

(hydroxymethyl)oxolan-2-

yl]purin-6-yl]benzamide

--INVALID-LINK--

CAS Number 4546-55-8 --INVALID-LINK--

Molecular Formula C17H17N5O5 --INVALID-LINK--

Molecular Weight 371.35 g/mol --INVALID-LINK--

Appearance White to off-white powder --INVALID-LINK--

Melting Point 141-145 °C --INVALID-LINK--

SMILES

C1=CC=C(C=C1)C(=O)NC2=

NC=NC3=C2N=CN3C4C(C(C(

O4)CO)O)O

--INVALID-LINK--

InChI Key
NZDWTKFDAUOODA-

CNEMSGBDSA-N
--INVALID-LINK--

Spectroscopic Data
The structural elucidation and characterization of N6-Benzoyladenosine are heavily reliant on

various spectroscopic techniques. Below is a summary of the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of N6-
Benzoyladenosine in solution. While a complete, assigned dataset for the unmodified

molecule is not readily available in a single public source, data for closely related, protected

analogs provide valuable insights. The following tables are compiled based on data from such

analogs.

¹H NMR (Proton NMR) Data (DMSO-d6, 400 MHz)
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Note: The following data is for a related N6-Benzyladenosine compound and serves as an

illustrative example. Precise chemical shifts for N6-Benzoyladenosine may vary.

Chemical Shift (ppm) Multiplicity Assignment

8.47 s H-2

8.40 s H-8

8.23 t NH-6

7.35 m Benzyl-H

7.30 m Benzyl-H

7.21 m Benzyl-H

5.92 d H-1'

5.48 d 2'-OH

5.43 d 3'-OH

5.22 t 5'-OH

4.73 br s Benzyl-CH2

4.65 m H-2'

4.18 m H-3'

4.00 m H-4'

3.70 m H-5'a

3.58 m H-5'b

Reference: --INVALID-LINK--

¹³C NMR (Carbon-13 NMR) Data (DMSO-d6)

Note: The following data is for a related N6-Benzyladenosine compound and serves as an

illustrative example. Precise chemical shifts for N6-Benzoyladenosine may vary.
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Chemical Shift (ppm) Assignment

155.4 C-6

153.1 C-2

149.6 C-4

140.7 C-8

140.6 Benzyl C (quat.)

128.9 Benzyl CH

127.9 Benzyl CH

127.4 Benzyl CH

120.4 C-5

88.8 C-1'

86.7 C-4'

74.3 C-2'

71.4 C-3'

62.4 C-5'

44.1 Benzyl CH2

Reference: --INVALID-LINK--

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key

expected absorptions for N6-Benzoyladenosine are listed below.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
O-H stretching (ribose

hydroxyls)

3300-3100 Medium N-H stretching (amide)

3100-3000 Medium C-H stretching (aromatic)

2950-2850 Medium
C-H stretching (aliphatic,

ribose)

1680-1650 Strong C=O stretching (amide I)

1600-1450 Medium-Strong
C=C stretching (aromatic and

purine rings)

1550-1510 Medium N-H bending (amide II)

1250-1000 Strong C-O stretching (ribose)

Reference: General IR absorption tables.[1][2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For N6-Benzoyladenosine, electrospray ionization (ESI) is a common

technique.

m/z Ion

372.13 [M+H]⁺

240.09 [Adenine-Benzoyl+H]⁺ (loss of ribose)

136.06 [Adenine+H]⁺ (loss of benzoyl and ribose)

105.03 [Benzoyl]⁺

Reference: Predicted fragmentation based on common nucleoside fragmentation patterns.[3][4]
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Experimental Protocols
General NMR Spectroscopy Protocol for Nucleosides
The following provides a general workflow for the NMR analysis of a protected nucleoside like

N6-Benzoyladenosine.

Sample Preparation NMR Data Acquisition Data Processing

Dissolve ~5-10 mg of
N6-Benzoyladenosine in
~0.6 mL of deuterated

solvent (e.g., DMSO-d6)

Transfer solution
to a 5 mm NMR tube

Place sample in NMR
spectrometer (e.g., 400 MHz)

Lock on solvent signal
and shim the magnetic field Acquire 1D ¹H NMR spectrum Acquire 1D ¹³C NMR spectrum

Acquire 2D spectra
(COSY, HSQC, HMBC)

for full assignment

Process raw data:
Fourier transform,
phase correction,

baseline correction

Reference spectra to
residual solvent peak

Integrate ¹H signals and
pick peaks for both spectra

Assign signals using
1D and 2D data

Click to download full resolution via product page

Caption: General workflow for NMR analysis of N6-Benzoyladenosine.

General Mass Spectrometry Protocol (ESI-MS)
The following outlines a typical procedure for obtaining an ESI-mass spectrum.
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Sample Preparation
MS Data Acquisition Data Analysis

Dissolve a small amount of
N6-Benzoyladenosine in a

suitable solvent (e.g., Methanol)
to a concentration of

~1-10 µg/mL

Infuse the sample solution
into the ESI source at a

low flow rate (e.g., 5-10 µL/min)

Acquire a full scan mass
spectrum in positive ion mode

Perform MS/MS analysis on the
[M+H]⁺ ion to obtain
fragmentation data

Analyze the full scan spectrum
to identify the molecular ion

Interpret the MS/MS spectrum
to propose fragmentation pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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